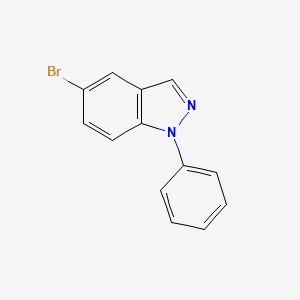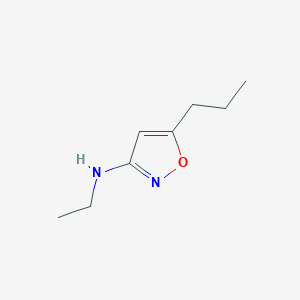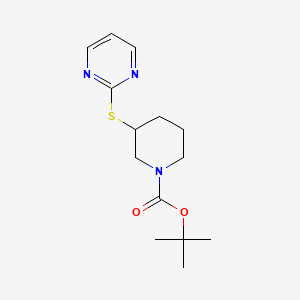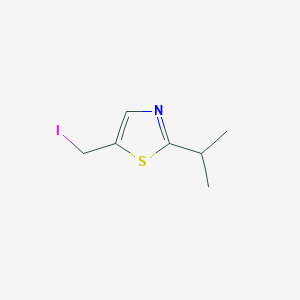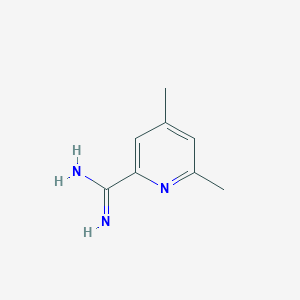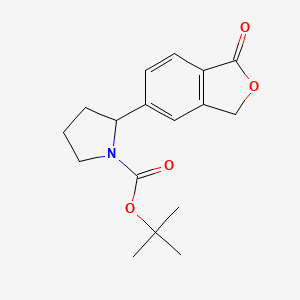
tert-Butyl 2-(1-oxo-1,3-dihydroisobenzofuran-5-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dihydro-1-oxo-5-isobenzofuranyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a complex organic compound with a unique structure It is characterized by the presence of an isobenzofuranone moiety linked to a pyrrolidinecarboxylic acid ester
Vorbereitungsmethoden
The synthesis of 2-(1,3-Dihydro-1-oxo-5-isobenzofuranyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes the reaction of 1,3-dihydro-1-oxo-5-isobenzofuran with pyrrolidinecarboxylic acid under specific conditions to form the desired ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dihydro-1-oxo-5-isobenzofuranyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other isobenzofuran derivatives and pyrrolidinecarboxylic acid esters. What sets 2-(1,3-Dihydro-1-oxo-5-isobenzofuranyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:
- 1-[2-(1,3-Dihydro-1-oxo-5-isobenzofuranyl)ethyl]-2-piperazinecarboxylic acid methyl ester
- 4-[2-(1,3-Dihydro-4-iodo-1-oxo-5-isobenzofuranyl)ethyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester .
Eigenschaften
Molekularformel |
C17H21NO4 |
|---|---|
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-17(2,3)22-16(20)18-8-4-5-14(18)11-6-7-13-12(9-11)10-21-15(13)19/h6-7,9,14H,4-5,8,10H2,1-3H3 |
InChI-Schlüssel |
ZWQZMBMLOFXYCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC3=C(C=C2)C(=O)OC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


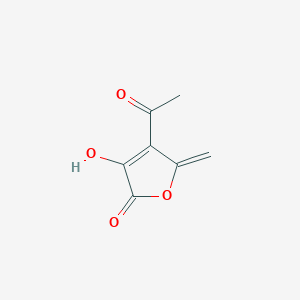
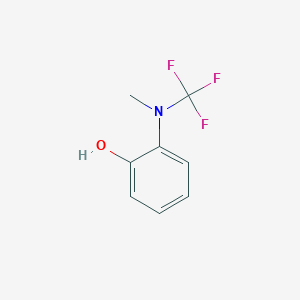


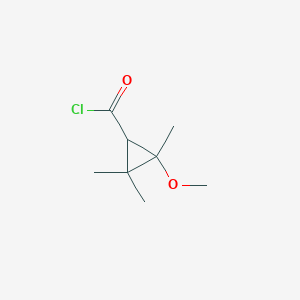

![1-(2-Hydroxyhexyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B13963706.png)
